molecular formula C17H16F2N6O2 B4361059 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B4361059
M. Wt: 374.3 g/mol
InChI Key: RALZOQCKPBTZLE-UHFFFAOYSA-N
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Description

4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a synthetic chemical compound with a complex molecular structure, encompassing a range of functional groups such as amides, pyrazoles, and difluoromethyl groups

Preparation Methods

The preparation of 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves multi-step synthetic routes. These might include:

  • Synthetic Routes and Reaction Conditions

    : Starting with the synthesis of intermediate compounds like 1-(difluoromethyl)-1H-pyrazole, followed by carbonylation and coupling reactions to introduce the required functional groups.

  • Industrial Production Methods

    : Industrial synthesis might involve scalable procedures incorporating catalytic processes and optimized conditions to ensure high yields and purity.

Chemical Reactions Analysis

4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions such as:

  • Types of Reactions

    : Oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions

    : Commonly used reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, under controlled temperature and pressure conditions.

  • Major Products Formed

    : These reactions can yield diverse products, depending on the specific reagents and conditions employed, which may include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound finds applications in several scientific domains:

  • Chemistry

    : It is used as a building block in the synthesis of more complex molecules and materials.

  • Biology

    : It serves as a tool for probing biological pathways and mechanisms.

  • Medicine

    : Potential pharmaceutical applications for developing new drugs due to its biological activity.

  • Industry

    : Utilized in the development of materials with specialized properties.

Mechanism of Action

The compound exerts its effects through intricate mechanisms involving molecular targets and pathways:

  • Molecular Targets

    : It might interact with specific proteins or enzymes, modulating their activity.

  • Pathways Involved

    : These interactions can affect various biochemical pathways, influencing processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparing 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide with similar compounds highlights its uniqueness:

  • Unique Structural Features

    : The presence of both difluoromethyl and pyrazole groups distinguishes it from other compounds.

  • Similar Compounds

    : Related compounds may include analogs with variations in functional groups or substituents, each exhibiting different chemical and biological properties.

This detailed exploration of this compound covers its synthesis, reactions, applications, mechanisms, and comparisons, underscoring its significance and potential in various fields of research.

Properties

IUPAC Name

4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O2/c1-2-24-10-12(22-15(26)13-8-9-20-25(13)17(18)19)14(23-24)16(27)21-11-6-4-3-5-7-11/h3-10,17H,2H2,1H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALZOQCKPBTZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=NN3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

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